Hydrogen Bond Donor (HBD) Capacity vs. the 3a-Methoxymethyl Analog as a Determinant of Permeability and Solubility
The target compound possesses two hydrogen bond donors (one carboxylic acid OH, one primary alcohol OH), whereas the 3a-methoxymethyl analog (CAS 2097952-85-5) has only one HBD, as the alcohol is blocked as a methyl ether. This difference of one HBD is significant for CNS drug discovery, where a total HBD count ≤3 is often a design guideline, and each additional HBD can reduce passive permeability and increase efflux liability [1]. For procurement, the hydroxymethyl compound provides a free primary alcohol for further derivatization or to engage in specific hydrogen bonding interactions, while the methoxymethyl analog offers a more lipophilic, metabolically stable option.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 2 HBD (-COOH, -OH) |
| Comparator Or Baseline | 1 HBD (-COOH only) for 2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid (CAS 2097952-85-5) |
| Quantified Difference | Δ = 1 HBD (100% increase in donor capacity) |
| Conditions | Structural analysis based on standard chemical group contributions; no assay data available. |
Why This Matters
A single additional HBD can shift a compound's property profile across established CNS drug-likeness thresholds, making the choice between these two building blocks critical for the intended screening cascade.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (1997) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
